molecular formula C12H10N4 B8194249 3-Amino-6-(m-tolyl)pyrazine-2-carbonitrile

3-Amino-6-(m-tolyl)pyrazine-2-carbonitrile

Cat. No.: B8194249
M. Wt: 210.23 g/mol
InChI Key: RLSNVSSGSNIDLJ-UHFFFAOYSA-N
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Description

3-Amino-6-(m-tolyl)pyrazine-2-carbonitrile is a heterocyclic compound that contains a pyrazine ring substituted with an amino group, a m-tolyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(m-tolyl)pyrazine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-6-bromo-pyrazine-2-carbonitrile with m-tolylboronic acid under Suzuki-Miyaura coupling conditions. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(m-tolyl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Halogenated or sulfonated derivatives of the compound.

Scientific Research Applications

3-Amino-6-(m-tolyl)pyrazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-6-(m-tolyl)pyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The amino and carbonitrile groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-(m-tolyl)pyrazine-2-carbonitrile is unique due to the presence of both the amino and m-tolyl groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-amino-6-(3-methylphenyl)pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-8-3-2-4-9(5-8)11-7-15-12(14)10(6-13)16-11/h2-5,7H,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSNVSSGSNIDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CN=C(C(=N2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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